molecular formula C21H25N3O6S2 B2586770 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 881042-26-8

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2586770
CAS No.: 881042-26-8
M. Wt: 479.57
InChI Key: WZMWIUOCMVJSTF-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring, a sulfonamide group, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate amine. The diethylsulfamoyl group is then introduced via sulfonation, followed by the attachment of the trimethoxybenzamide moiety through an amide coupling reaction. Common reagents used in these reactions include carbon disulfide, diethylamine, and trimethoxybenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide
  • N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide
  • N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c1-6-24(7-2)32(26,27)14-8-9-15-18(12-14)31-21(22-15)23-20(25)13-10-16(28-3)19(30-5)17(11-13)29-4/h8-12H,6-7H2,1-5H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMWIUOCMVJSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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